Isothiazolo[5,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isothiazolo[5,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by a fused ring system consisting of an isothiazole ring and a pyrimidine ring. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a valuable subject of study for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isothiazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of isothiocyanates with enaminones, followed by cyclization to form the desired heterocyclic structure . The reaction conditions often include the use of solvents such as dioxane and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and the use of advanced techniques to achieve the desired isomeric form .
Analyse Chemischer Reaktionen
Types of Reactions: Isothiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and biological activities.
Wissenschaftliche Forschungsanwendungen
Isothiazolo[5,4-d]pyrimidine has a wide range of scientific research applications, including:
Wirkmechanismus
Isothiazolo[5,4-d]pyrimidine can be compared with other similar compounds, such as isothiazolo[4,5-b]pyridines and thieno[2,3-d]pyrimidines . While these compounds share structural similarities, this compound is unique in its specific ring fusion and the resulting chemical properties. The distinct reactivity and biological activities of this compound make it a valuable compound for various scientific applications.
Vergleich Mit ähnlichen Verbindungen
- Isothiazolo[4,5-b]pyridines
- Thieno[2,3-d]pyrimidines
- Pyrimidobenzothiazine derivatives
Eigenschaften
CAS-Nummer |
272-26-4 |
---|---|
Molekularformel |
C5H3N3S |
Molekulargewicht |
137.16 g/mol |
IUPAC-Name |
[1,2]thiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C5H3N3S/c1-4-2-8-9-5(4)7-3-6-1/h1-3H |
InChI-Schlüssel |
BSLNVIXQUMUPDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=NSC2=NC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.